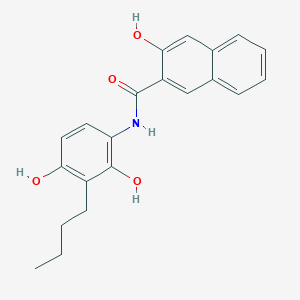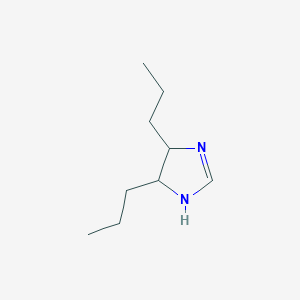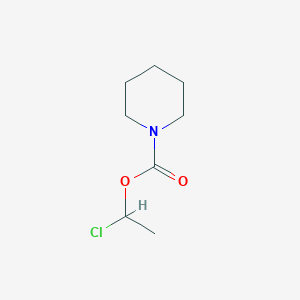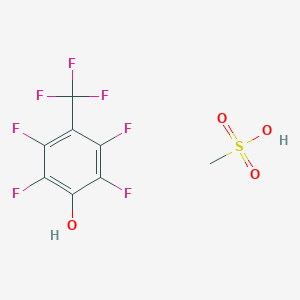
Methanesulfonic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol is an organofluorine compound known for its unique chemical properties. It is a colorless liquid with hygroscopic properties and a faintly phenolic odor. This compound is often used as a building block in various chemical syntheses due to its fluorinated aromatic structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol typically involves the use of octafluorotoluene as a starting reagent. The reaction conditions often include the use of specific catalysts and solvents to facilitate the fluorination process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is also common to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various fluorinated phenolic compounds, while substitution reactions can introduce different functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, fluorinated compounds like this one are often studied for their potential use in pharmaceuticals. The presence of fluorine atoms can enhance the biological activity and stability of drug molecules .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol involves its interaction with various molecular targets. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to different substrates. This can lead to the formation of stable complexes and intermediates, which are crucial in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
- 2,3,5,6-Tetrafluorophenol
- 4-(Trifluoromethyl)phenol
- Pentafluorophenol
- 4-Fluorophenol
Uniqueness: What sets 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol apart from similar compounds is the presence of both tetrafluoro and trifluoromethyl groups on the aromatic ring. This unique combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
90284-54-1 |
|---|---|
Formule moléculaire |
C8H5F7O4S |
Poids moléculaire |
330.18 g/mol |
Nom IUPAC |
methanesulfonic acid;2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7HF7O.CH4O3S/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10;1-5(2,3)4/h15H;1H3,(H,2,3,4) |
Clé InChI |
DXELFKGEMXFBPK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1(=C(C(=C(C(=C1F)F)O)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


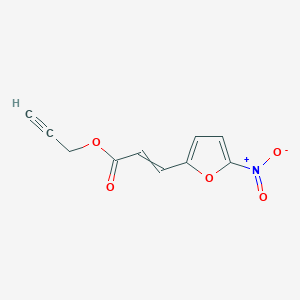
![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
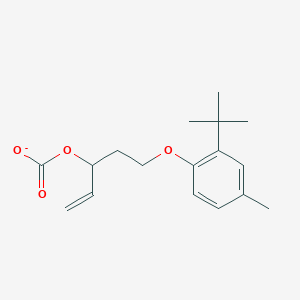
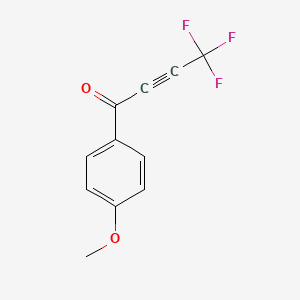
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
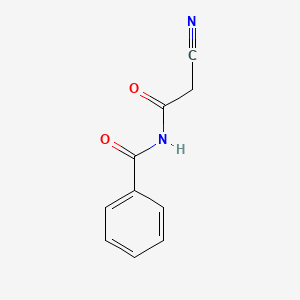
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
